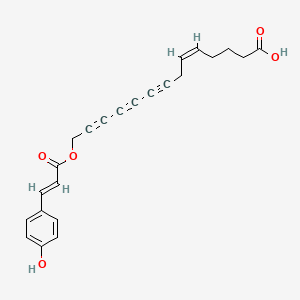

Cinnatriacetin A

Description

This compound has been reported in Fistulina hepatica with data available.

isolated from Fistulina hepatica; structure in first source

Properties

Molecular Formula |

C23H20O5 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(Z)-14-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxytetradec-5-en-8,10,12-triynoic acid |

InChI |

InChI=1S/C23H20O5/c24-21-16-13-20(14-17-21)15-18-23(27)28-19-11-9-7-5-3-1-2-4-6-8-10-12-22(25)26/h4,6,13-18,24H,2,8,10,12,19H2,(H,25,26)/b6-4-,18-15+ |

InChI Key |

UGVOYXYFLWZKOM-MJLPGFBBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OCC#CC#CC#CC/C=C\CCCC(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC#CC#CC#CCC=CCCCC(=O)O)O |

Synonyms |

cinnatriacetin A |

Origin of Product |

United States |

Foundational & Exploratory

Investigating the biological activity of Cinnatriacetin A

An in-depth investigation into the biological activity of a compound named "Cinnatriacetin A" could not be conducted as there is no publicly available scientific literature or data corresponding to this name. Searches across multiple scientific databases and search engines yielded no results for this specific compound.

This suggests that "this compound" may be a novel or recently discovered compound for which research has not yet been published. Alternatively, it could be an internal or proprietary designation not in public use, or there may be a misspelling in the compound's name.

Without any foundational scientific information, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of its biological activity.

For researchers, scientists, and drug development professionals interested in this compound, it would be necessary to have access to internal research data or forthcoming publications. Should further identifying information become available, such as its chemical structure, alternative names, or any associated research group or institution, a renewed search for its biological activities could be initiated.

In Silico Modeling of Hesperidin Binding to Myeloid Cell Leukemia 1 (MCL-1): A Technical Guide

Abstract: Myeloid Cell Leukemia 1 (MCL-1) is a critical anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. The natural flavonoid Hesperidin has emerged as a promising candidate for targeting MCL-1. This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the binding of Hesperidin to MCL-1. It includes detailed protocols for molecular docking and molecular dynamics simulations, a summary of binding affinity data, and a visualization of the MCL-1 signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and cancer research.

Introduction

Myeloid Cell Leukemia 1 (MCL-1), a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a key regulator of the intrinsic apoptotic pathway.[1][2] By sequestering pro-apoptotic proteins such as Bak and Noxa, MCL-1 prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of the caspase cascade that leads to programmed cell death.[3] Its overexpression is a common feature in many human cancers and is associated with poor prognosis and resistance to conventional chemotherapeutics.[1] Consequently, MCL-1 has become an attractive target for the development of novel anticancer therapies.

Hesperidin, a flavanone glycoside abundant in citrus fruits, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4][5] Recent in silico studies have highlighted its potential to bind to and inhibit the function of MCL-1, suggesting a mechanism for its observed pro-apoptotic effects in cancer cells.[6][7] Computational approaches such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the molecular interactions between small molecules like Hesperidin and their protein targets at an atomic level.[4][8][9] These methods allow for the prediction of binding affinities, identification of key interacting residues, and assessment of the stability of the protein-ligand complex over time.

This guide provides a detailed walkthrough of the in silico workflow for studying the interaction between Hesperidin and MCL-1, from initial protein and ligand preparation to the analysis of simulation results.

Data Presentation: Hesperidin Binding to Target Proteins

The following table summarizes the binding affinities of Hesperidin to various protein targets as reported in the literature, providing a comparative view of its potential interactions.

| Target Protein | Ligand | Binding Energy (kcal/mol) | In Silico Method | Reference |

| α-glucosidase | Hesperidin | -11.375 | Molecular Docking | [10] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Hesperidin | -8.4 | Molecular Docking | [11][12] |

| Botulinum Neurotoxin Type A | Hesperidin | -9.9 to -10.8 | Molecular Docking | [13] |

| Insulin-like growth factor 1 (IGF1) | Hesperidin | -8.1 | Molecular Docking | [9] |

| Matrix metalloproteinase-9 (MMP9) | Hesperidin | -9.3 | Molecular Docking | [9] |

| Peroxisome proliferator-activated receptor gamma (PPARG) | Hesperidin | -8.6 | Molecular Docking | [9] |

| HMG-CoA-Reductase | Hesperidin | Not specified | Molecular Docking | [14][15] |

| NF-kB | Hesperidin | -21.4766 | Molecular Docking | [7] |

| SARS-CoV-2 3CL-Pro | Hesperidin | -9.43 | Molecular Docking | [16] |

| SARS-CoV-2 PL-Pro | Hesperidin | -8.89 | Molecular Docking | [16] |

| SARS-CoV-2 Spike Protein | Hesperidin | -8.85 | Molecular Docking | [16] |

Experimental Protocols

Molecular Docking of Hesperidin to MCL-1

This protocol outlines the steps for performing molecular docking of Hesperidin to the MCL-1 protein using AutoDock Vina.[3][4][12][17]

3.1.1. Software and Resources:

-

AutoDock Tools (ADT): Version 1.5.6 or later.

-

AutoDock Vina: Version 1.1.2 or later.[4]

-

Protein Data Bank (PDB): For obtaining the crystal structure of MCL-1.

-

PubChem or ZINC database: For obtaining the 3D structure of Hesperidin.

3.1.2. Protocol:

-

Protein Preparation:

-

Download the 3D crystal structure of human MCL-1 from the PDB (e.g., PDB ID: 2MHS).

-

Open the PDB file in AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands or heteroatoms.

-

Add polar hydrogens to the protein.

-

Add Kollman charges to the protein atoms.

-

Save the prepared protein in PDBQT format (e.g., mcl1.pdbqt).

-

-

Ligand Preparation:

-

Download the 3D structure of Hesperidin from PubChem (CID 10621) in SDF format.

-

Use a tool like Open Babel to convert the SDF file to PDB format.

-

Open the Hesperidin PDB file in AutoDock Tools.

-

Detect the ligand's root and define its rotatable bonds.

-

Save the prepared ligand in PDBQT format (e.g., hesperidin.pdbqt).

-

-

Grid Box Generation:

-

Load the prepared MCL-1 protein (mcl1.pdbqt) into AutoDock Tools.

-

Define the binding site by centering a grid box around the known BH3 binding groove of MCL-1. The coordinates for the center of the grid box will depend on the specific PDB structure used.

-

Set the dimensions of the grid box to encompass the entire binding pocket (e.g., 60 x 60 x 60 Å).

-

Save the grid parameter file (grid.gpf).

-

Run AutoGrid to generate the grid map files.

-

-

Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid parameters.

-

Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

The program will perform the docking simulation and output the predicted binding poses and their corresponding binding affinities in a PDBQT file (e.g., output.pdbqt).

-

-

Analysis of Results:

-

Analyze the output file to identify the pose with the lowest binding energy (most favorable).

-

Visualize the protein-ligand complex using molecular visualization software (e.g., PyMOL, UCSF Chimera) to examine the interactions between Hesperidin and the amino acid residues of MCL-1.

-

Molecular Dynamics Simulation of the Hesperidin-MCL-1 Complex

This protocol provides a general workflow for performing a molecular dynamics simulation of the Hesperidin-MCL-1 complex using GROMACS.[1][8][18][19][20]

3.2.1. Software and Resources:

-

GROMACS: Version 2018 or later.[20]

-

Force Field: A suitable force field for proteins and small molecules (e.g., CHARMM36, AMBER).[8]

-

Python: For scripting and analysis.

3.2.2. Protocol:

-

System Preparation:

-

Use the best-docked pose of the Hesperidin-MCL-1 complex from the molecular docking study as the starting structure.

-

Generate a topology file for the complex using the chosen force field. The protein topology can be generated using pdb2gmx. The ligand topology will require a separate parameterization, for instance, using the CGenFF server for the CHARMM force field.[8]

-

Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.

-

-

Position restraints are typically applied to the heavy atoms of the protein and ligand during equilibration to allow the solvent to relax without distorting the complex.

-

-

Production MD Simulation:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or more) with the position restraints removed.

-

Save the trajectory and energy data at regular intervals.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex throughout the simulation.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

-

Hydrogen Bond Analysis: Determine the number and duration of hydrogen bonds formed between Hesperidin and MCL-1.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

-

Mandatory Visualizations

MCL-1 Signaling Pathway in Apoptosis Regulation

The following diagram illustrates the central role of MCL-1 in the intrinsic apoptosis pathway and its regulation by upstream signaling cascades.

Caption: MCL-1 signaling pathway in apoptosis.

In Silico Experimental Workflow

The following diagram outlines the logical flow of the in silico investigation of Hesperidin's binding to MCL-1.

References

- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 2. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 9. Exploring the Effects and Potential Mechanisms of Hesperidin for the Treatment of CPT-11-Induced Diarrhea: Network Pharmacology, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight into the Inhibitory Mechanisms of Hesperidin on α-Glucosidase through Kinetics, Fluorescence Quenching, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 13. preprints.org [preprints.org]

- 14. ppjp.ulm.ac.id [ppjp.ulm.ac.id]

- 15. [PDF] Hesperidin Interaction with HMG-CoA-Reductase Enzyme in Hypercholesterolemia: A Study in Silico | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein-Ligand Complex [mdtutorials.com]

- 19. Protein-Ligand Complex [mdtutorials.com]

- 20. Protein-Ligand Complex [mdtutorials.com]

A Technical Guide to the Preliminary Cytotoxicity Screening of Cinnatriacetin A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines a representative approach to the preliminary cytotoxicity screening of a hypothetical novel compound, "Cinnatriacetin A." As of the latest literature review, specific data for a compound with this designation is not publicly available. Therefore, the data, experimental protocols, and potential mechanisms of action described herein are illustrative, based on established methodologies and the known biological activities of structurally related cinnamic acid derivatives and other natural products. This document is intended to serve as a comprehensive template and guide for such research.

Introduction

The discovery and development of novel anticancer agents remain a cornerstone of oncological research. Natural products, with their vast structural diversity and biological activity, represent a significant source of lead compounds for drug discovery. Cinnamic acid and its derivatives, found in plants like cinnamon, have demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This guide details a systematic approach to the preliminary in vitro cytotoxicity screening of a novel, hypothetical compound, this compound, presumed to be a cinnamic acid derivative.

The primary objective of this preliminary screening is to assess the cytotoxic potential of this compound against a panel of human cancer cell lines and to determine its selectivity towards cancer cells over normal cells. This is a critical first step in the evaluation of any potential anticancer compound.

Quantitative Cytotoxicity Data

The initial phase of screening involves determining the concentration of this compound that inhibits 50% of cell growth (IC50) in various cancer cell lines. This provides a quantitative measure of its potency. The following table summarizes hypothetical IC50 values for this compound following a 48-hour treatment period.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| HCT116 | Colorectal Carcinoma | 22.5 |

| A549 | Lung Carcinoma | 35.8 |

| HeLa | Cervical Adenocarcinoma | 18.9 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Data are presented as the mean from three independent experiments.

The hypothetical data suggest that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines, with a higher degree of selectivity for cancer cells over the normal lung fibroblast cell line (MRC-5), indicating a favorable preliminary therapeutic window.

Experimental Protocols

A detailed and reproducible experimental protocol is essential for accurate and reliable cytotoxicity screening. The following section outlines the methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (MCF-7, HCT116, A549, HeLa) and a normal human lung fibroblast cell line (MRC-5) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, should not exceed 0.5%. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for 48 hours under standard culture conditions.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding complex biological processes and experimental procedures. The following sections provide Graphviz diagrams for the experimental workflow and a representative signaling pathway potentially involved in the cytotoxic action of this compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps in the preliminary cytotoxicity screening of a novel compound like this compound.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway: Induction of Apoptosis

Many natural product-derived anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[3] This is a highly regulated process involving a cascade of molecular events. The diagram below illustrates a simplified, representative apoptosis pathway that could be activated by this compound.

Caption: Simplified diagram of the intrinsic apoptosis pathway.

Conclusion and Future Directions

The preliminary cytotoxicity screening outlined in this guide provides a foundational framework for the initial evaluation of a novel compound, hypothetically named this compound. The illustrative data suggest that this compound warrants further investigation as a potential anticancer agent due to its selective cytotoxicity.

Future studies should aim to:

-

Confirm the cytotoxic effects in a broader panel of cancer cell lines.

-

Elucidate the precise mechanism of action, including confirming the induction of apoptosis through assays such as Annexin V/PI staining and caspase activity assays.

-

Investigate the effect of this compound on the cell cycle.

-

Conduct in vivo studies in animal models to assess its efficacy and safety profile.

This systematic approach ensures a thorough and rigorous preliminary evaluation, paving the way for more advanced preclinical and clinical development.

References

Biosynthesis pathway of cinnamic acid derivatives in plants

An In-depth Technical Guide to the Biosynthesis of Cinnamic Acid Derivatives in Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives represent a vast and diverse class of plant secondary metabolites collectively known as phenylpropanoids. Synthesized from the aromatic amino acid L-phenylalanine, these compounds are integral to plant physiology, serving as precursors for structural polymers like lignin, pigments such as flavonoids, and defense compounds like phytoalexins. Their significant antioxidant, antimicrobial, and anti-inflammatory properties have also made them a focal point for research in pharmacology and drug development. This technical guide provides a detailed overview of the core biosynthesis pathway of cinnamic acid, the enzymatic steps leading to its major derivatives, the complex regulatory networks that control this pathway, and standardized experimental protocols for their analysis.

The Core Phenylpropanoid Pathway: From Phenylalanine to Cinnamic Acid

The biosynthesis of all phenylpropanoids begins with the shikimate pathway, which produces the aromatic amino acids, primarily L-phenylalanine. The general phenylpropanoid pathway then converts L-phenylalanine into activated hydroxycinnamoyl-CoA thioesters, which are the key precursors for numerous downstream branches.[1]

The initial and rate-limiting step is the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[2] This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[3] Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position of the aromatic ring to produce p-coumaric acid.[3] The final step of this central pathway involves the activation of p-coumaric acid by 4-Coumarate:CoA Ligase (4CL) , which catalyzes the formation of a high-energy thioester bond with Coenzyme A, yielding p-coumaroyl-CoA.[1] This activated molecule stands at a critical metabolic branch point, ready to be channeled into various biosynthetic routes.[4]

Diversification: Biosynthesis of Major Cinnamic Acid Derivatives

From p-coumaroyl-CoA, the pathway branches to produce a vast array of secondary metabolites. The subsequent modifications, including hydroxylations, methylations, and reductions, are catalyzed by a suite of enzymes that determine the final product.

-

Lignin Precursors (Monolignols) : Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) and subsequent enzymes like Caffeoyl-CoA O-methyltransferase (CCoAOMT), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD) convert p-coumaroyl-CoA and other hydroxycinnamoyl-CoAs into monolignols (p-coumaryl, coniferyl, and sinapyl alcohols), the building blocks of lignin.[5]

-

Flavonoids : Chalcone Synthase (CHS), the first committed enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[6] This chalcone is the precursor for all classes of flavonoids, including flavanones, flavones, flavonols, and anthocyanins.[7]

-

Coumarins, Stilbenes, and Other Phenolics : The activated cinnamic acid derivatives also serve as precursors for other classes of compounds, including coumarins, stilbenes, and hydroxycinnamic acid amides, which play roles in plant defense and development.[8]

Regulation of the Phenylpropanoid Pathway

The flux through the phenylpropanoid pathway is tightly regulated at multiple levels to meet the plant's developmental and environmental needs.

-

Transcriptional Regulation : The expression of biosynthetic genes is coordinately controlled by various families of transcription factors, with the R2R3-MYB family being major regulators.[3] These MYB proteins often work in concert with basic helix-loop-helix (bHLH) and WD40-repeat proteins to activate or repress gene expression in response to stimuli like UV light, wounding, or pathogen attack.[3]

-

Post-transcriptional Regulation : MicroRNAs, such as miR828, have been shown to play critical roles by targeting MYB transcripts for cleavage, thereby modulating the overall pathway activity.[3]

-

Post-translational Regulation : Enzyme activity is also controlled through feedback inhibition, where downstream products can inhibit the activity of early pathway enzymes like PAL.[1] Furthermore, evidence suggests that the enzymes of the pathway form multi-enzyme complexes, or "metabolons," often associated with the endoplasmic reticulum, which facilitates the efficient channeling of intermediates from one active site to the next.[9]

Quantitative Data

The concentration of cinnamic acid derivatives varies widely depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize key enzymes and provide representative concentrations of select derivatives.

Table 1: Key Enzymes of the Core Cinnamic Acid Biosynthesis Pathway

| Enzyme Name | Abbreviation | EC Number | Function |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[2] |

| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid.[3] |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Activates p-coumaric acid and other hydroxycinnamic acids to their CoA esters.[10] |

| Chalcone Synthase | CHS | 2.3.1.74 | Key enzyme in flavonoid biosynthesis; condenses p-coumaroyl-CoA with malonyl-CoA.[6] |

| Cinnamoyl-CoA Reductase | CCR | 1.2.1.44 | Key enzyme in lignin biosynthesis; reduces hydroxycinnamoyl-CoAs to aldehydes.[5] |

Table 2: Representative Concentrations of Cinnamic Acid and Derivatives in Plant Tissues

| Compound | Plant Species | Tissue | Concentration (µg/g Dry Weight) | Reference |

| Cinnamic Acid | Cinnamon verum | Bark | 4330 | [11] |

| Rutin | Tartary Buckwheat | Hairy Roots | 21.288 | [12] |

| Rutin | Tartary Buckwheat | Seedling Roots | 16.133 | [12] |

| Ferulic Acid | Tartary Buckwheat | Hairy Roots | 0.106 | [12] |

| Catechin | Tartary Buckwheat | Hairy Roots | 0.407 | [12] |

Note: The values presented are illustrative and can differ significantly based on analytical methodology and biological variables.

Experimental Protocols

Protocol for Extraction and Quantification of Cinnamic Acid Derivatives by HPLC

This protocol provides a general method for the analysis of phenolic and cinnamic acids from plant tissues. Optimization may be required for specific plant matrices.

Objective : To extract and quantify cinnamic acid and its derivatives from plant material using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents :

-

Plant tissue (fresh, frozen, or lyophilized)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or Trifluoroacetic acid, TFA)

-

Ultrapure water

-

Analytical standards of cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid, etc.

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Syringe filters (0.22 or 0.45 µm, PTFE or nylon)

-

HPLC vials

Equipment :

-

Mortar and pestle or tissue homogenizer

-

Vortex mixer

-

Ultrasonic bath

-

Refrigerated microcentrifuge

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Procedure :

-

Sample Preparation :

-

Weigh approximately 100-200 mg of fresh plant tissue (or 20-50 mg of dried tissue).

-

Immediately freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a microcentrifuge tube.

-

-

Extraction :

-

Add 1.5 mL of 80% aqueous methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the sample at 13,000 x g for 15 minutes at 4°C.

-

-

Sample Filtration and Analysis :

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 10-20 µL of the filtered extract into the HPLC system.

-

-

HPLC Conditions (Example Gradient) :[13][14]

-

Column : C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : Acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Detection : Diode Array Detector scanning from 200-400 nm. Monitor specific wavelengths for quantification (e.g., ~270-280 nm for cinnamic acid, ~310-325 nm for hydroxycinnamic esters).[13]

-

Gradient Program :

-

0-5 min: 5% B

-

5-35 min: Linear gradient from 5% to 60% B

-

35-40 min: Linear gradient from 60% to 95% B (column wash)

-

40-45 min: Hold at 95% B

-

45-46 min: Return to 5% B

-

46-50 min: Re-equilibration at 5% B

-

-

-

Quantification :

-

Prepare a series of standard solutions of known concentrations for each target compound.

-

Generate a calibration curve by plotting peak area against concentration for each standard.

-

Identify compounds in the sample extract by comparing retention times with standards.

-

Quantify the compounds by interpolating their peak areas on the respective calibration curves.

-

Protocol for Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the rate of trans-cinnamic acid formation from L-phenylalanine.

Objective : To determine the specific activity of PAL in a crude plant protein extract.

Materials and Reagents :

-

Plant tissue

-

Liquid nitrogen

-

PAL Extraction Buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 5 mM EDTA, 1 mM PMSF, and 10 mM β-mercaptoethanol).[15]

-

Polyvinylpolypyrrolidone (PVPP)

-

Assay Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.8).[16]

-

Substrate: 40 mM L-phenylalanine solution in Assay Reaction Buffer.[16]

-

6 M HCl (for stopping the reaction)

-

Bovine Serum Albumin (BSA) standards for protein quantification

Equipment :

-

Mortar and pestle

-

Refrigerated centrifuge

-

UV-Vis Spectrophotometer

-

Thermostatic water bath or incubator set to 37°C

Procedure :

-

Enzyme Extraction :[15]

-

Grind 0.5 g of plant tissue in liquid nitrogen to a fine powder.

-

Add 5 mL of ice-cold Extraction Buffer and ~80 mg of PVPP. Stir for 10 minutes at 4°C.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. It can be used immediately or purified further (e.g., via desalting column).

-

Determine the total protein concentration of the extract using the Bradford method with BSA as a standard.

-

-

-

Prepare reaction tubes. For each sample, prepare a reaction tube and a blank tube.

-

Reaction Tube : Mix 800 µL of Assay Reaction Buffer, 100 µL of 40 mM L-phenylalanine, and 100 µL of crude enzyme extract.

-

Blank Tube : Mix 800 µL of Assay Reaction Buffer, 100 µL of 40 mM L-phenylalanine, and 100 µL of Extraction Buffer (no enzyme).

-

Incubate all tubes at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 6 M HCl.

-

Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.

-

-

Measurement and Calculation :

-

Measure the absorbance of the supernatant at 290 nm (the absorbance maximum for trans-cinnamic acid) against the blank.

-

Calculate the amount of cinnamic acid produced using its molar extinction coefficient (ε ≈ 10,000 M⁻¹cm⁻¹).

-

PAL activity is typically expressed as nmol of cinnamic acid produced per minute per mg of protein (nmol min⁻¹ mg⁻¹).

-

Conclusion

The biosynthesis of cinnamic acid derivatives through the phenylpropanoid pathway is a cornerstone of plant specialized metabolism. A thorough understanding of its core enzymatic steps, the diversification of its products, and its intricate regulatory networks is crucial for both fundamental plant science and applied research. For professionals in drug development, this pathway offers a rich source of bioactive compounds with therapeutic potential. The methodologies outlined in this guide provide a robust framework for the continued exploration and exploitation of this vital metabolic route.

References

- 1. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 2. plant secondary metabolites control mechanism and manipulation of phenylpropanoid pathway | PPTX [slideshare.net]

- 3. tandfonline.com [tandfonline.com]

- 4. bioone.org [bioone.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 8. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nature's laboratory: plant metabolic engineering methods using phenylpropanoids as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic and Molecular Changes of the Phenylpropanoid Pathway in Tomato (Solanum lycopersicum) Lines Carrying Different Solanum pennellii Wild Chromosomal Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. phcogres.com [phcogres.com]

- 15. researchgate.net [researchgate.net]

- 16. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Cinnatriacetin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnatriacetin A, a compound of interest for its potential therapeutic properties, requires rigorous in vitro evaluation to determine its efficacy as an anticancer and anti-inflammatory agent. This document provides detailed protocols for a panel of in vitro assays designed to assess the bioactivity of this compound. The described methods are foundational for preliminary screening and for elucidating the compound's mechanism of action. The protocols include cell viability assays, determination of anti-inflammatory markers, and enzyme inhibition assays.

While specific data for this compound is not yet established, this guide offers a framework for its systematic evaluation. The methodologies are based on established assays for similar natural product derivatives, such as cinnamic acid and its analogues, which have shown promise in preclinical studies.[1][2]

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| MRC-5 | Normal Lung Fibroblast | Data to be determined | Data to be determined |

| RAW 264.7 | Murine Macrophage | Data to be determined | Data to be determined |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC50 (µM) of this compound | Positive Control (e.g., Dexamethasone) IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | Data to be determined | Data to be determined |

| TNF-α Secretion | RAW 264.7 | Data to be determined | Data to be determined |

| COX-2 Enzyme Inhibition | Cell-free or cell-based | Data to be determined | Celecoxib |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability of cancer and normal cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

-

Selected cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., MRC-5)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol measures the anti-inflammatory potential of this compound by quantifying its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]

Materials:

-

RAW 264.7 macrophage cells

-

DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before inducing inflammation.

-

Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Prepare a standard curve using serial dilutions of NaNO₂.

-

Add 50 µL of Griess Reagent Part A to each well, followed by a 10-minute incubation at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

TNF-α Secretion Measurement by ELISA

This protocol quantifies the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 cells and culture reagents

-

This compound and LPS

-

Mouse TNF-α ELISA kit

-

96-well plate for cell culture

Procedure:

-

Cell Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.

-

Supernatant Collection: After the 24-hour incubation with LPS and this compound, centrifuge the plate to pellet the cells and collect the supernatant.

-

ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol.

-

Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the percentage of inhibition of TNF-α secretion.

Visualizations

Caption: Experimental workflow for in vitro efficacy testing of this compound.

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of this compound's anticancer and anti-inflammatory properties. Successful demonstration of efficacy in these assays would warrant further investigation into the specific molecular targets and pathways involved, as well as progression to more complex in vivo models. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.

References

- 1. researchgate.net [researchgate.net]

- 2. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Anticancer Activity of Cinnatriacetin A using Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnatriacetin A, a natural product of interest, belongs to a class of compounds that have demonstrated potential as anticancer agents. Preliminary studies on related compounds, such as cinnamic acid derivatives, suggest that this compound may exert its anticancer effects by inducing programmed cell death (apoptosis) and inhibiting the uncontrolled proliferation of cancer cells through cell cycle arrest.[1][2][3] These application notes provide a comprehensive framework for researchers to systematically evaluate the anticancer properties of this compound in various cancer cell lines using established in vitro methodologies. The following protocols are designed to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and to elucidate the potential molecular mechanisms of action.

Choosing Appropriate Cell Culture Models

The selection of relevant cell lines is a critical first step in assessing the anticancer potential of this compound. A diverse panel of cancer cell lines representing different tumor types should be employed to determine the spectrum of activity. For instance, common cell lines used in anticancer drug screening include MCF-7 (breast cancer), HCT-116 (colon cancer), HeLa (cervical cancer), and K562 (leukemia).[1][3] It is also crucial to include non-malignant cell lines (e.g., normal human fibroblasts or peripheral blood mononuclear cells) to evaluate the selectivity of this compound's cytotoxic effects.[1] The use of three-dimensional (3D) cell culture models, such as spheroids, can offer a more physiologically relevant environment compared to traditional 2D monolayers and may provide more predictive data on in vivo efficacy.[4]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines and a non-malignant control cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

-

Incubate the plates for 24, 48, and 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits cell growth by 50%.[7]

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at appropriate concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Cancer Cell Lines | |||

| MCF-7 (Breast) | |||

| HCT-116 (Colon) | |||

| HeLa (Cervical) | |||

| K562 (Leukemia) | |||

| Non-Malignant Control | |||

| Normal Fibroblasts |

Table 2: Effect of this compound on Apoptosis Induction

| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| MCF-7 | Control | ||

| This compound (IC50) | |||

| HCT-116 | Control | ||

| This compound (IC50) |

Table 3: Cell Cycle Distribution Analysis after this compound Treatment

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | Control | |||

| This compound (IC50) | ||||

| HCT-116 | Control | |||

| This compound (IC50) |

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and potential signaling pathways involved in the anticancer activity of this compound.

Caption: Experimental workflow for evaluating this compound.

Based on the known mechanisms of related cinnamic acid derivatives, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[2][8] This pathway involves the activation of pro-apoptotic proteins and caspases.

References

- 1. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid (CINN) Induces Apoptosis and Proliferation in Human Nasopharyngeal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Cinnatriacetin A in Human Plasma using LC-MS/MS

Introduction

Cinnatriacetin A is a novel natural product with potential therapeutic applications. As with any new chemical entity, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This document outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma.[1][2] Due to the limited publicly available information on this compound, this method is based on established principles for the quantification of similar small molecule natural products in biological samples.[2][3]

Principle

The method utilizes liquid chromatography to separate this compound from endogenous plasma components, followed by tandem mass spectrometry for sensitive and selective detection.[1][2] A stable isotope-labeled internal standard (SIL-IS) should be used to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. Plasma samples are prepared using a protein precipitation method to remove larger molecules that could interfere with the analysis.[4][5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[6]

Instrumentation and Materials

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of generating accurate gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm) is recommended for the separation of small molecules.[2]

-

Reagents: Acetonitrile (ACN), methanol (MeOH), formic acid, and water (all LC-MS grade).

-

Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar compound with a close retention time and similar ionization properties can be used as a surrogate.

Data Presentation: Method Validation Summary

The following tables represent the expected performance characteristics of a validated LC-MS/MS assay for this compound.

Table 1: Calibration Curve and Linearity

| Parameter | Expected Value |

|---|---|

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

|---|---|---|---|

| LLOQ | 1 | ± 20% | ≤ 20% |

| Low QC | 3 | ± 15% | ≤ 15% |

| Mid QC | 100 | ± 15% | ≤ 15% |

| High QC | 800 | ± 15% | ≤ 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low QC | 3 | 85 - 115% | 85 - 115% |

| High QC | 800 | 85 - 115% | 85 - 115% |

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol.

-

Working Solutions: Serially dilute the stock solutions to create working solutions for calibration standards and QC samples.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the final concentrations outlined in Tables 1 and 2.

2. Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Method Parameters

-

LC Parameters:

-

Column: C18 reversed-phase column.[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on this compound's chemical properties).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be determined by direct infusion of the compounds into the mass spectrometer.

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage to achieve maximum signal intensity for this compound.

-

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]

- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cstti.com [cstti.com]

Application Notes and Protocols for Testing Cinnatriacetin A Against Drug-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the discovery and development of novel antimicrobial agents. Natural products are a promising source of new therapeutics, with compounds like cinnamic acid and its derivatives demonstrating significant antibacterial activity. Cinnatriacetin A, a coumaric acid ester found in edible mushrooms, belongs to this class of compounds. While specific research on its antimicrobial properties is limited, its chemical structure suggests potential as an antibacterial agent.

This document provides a comprehensive set of protocols to systematically evaluate the efficacy of this compound against a panel of clinically relevant, drug-resistant bacterial strains. The following methodologies are aligned with guidelines from bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1]

Preliminary Screening and Strain Selection

The initial step involves screening this compound against a diverse panel of drug-resistant bacteria to determine its spectrum of activity.

Recommended Bacterial Strains:

-

Gram-Positive:

-

Methicillin-resistant Staphylococcus aureus (MRSA)

-

Vancomycin-resistant Enterococcus faecalis (VRE)

-

-

Gram-Negative:

-

Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli

-

Carbapenem-resistant Klebsiella pneumoniae

-

Multidrug-resistant Pseudomonas aeruginosa

-

Multidrug-resistant Acinetobacter baumannii

-

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial cultures in the logarithmic growth phase

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in CAMHB to twice the highest desired concentration.

-

Dispense 100 µL of CAMHB into each well of a 96-well plate.

-

Add 100 µL of the this compound working solution to the first well and perform a two-fold serial dilution across the plate.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with 10 µL of the adjusted bacterial suspension.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

MIC plates from the previous experiment

-

Mueller-Hinton Agar (MHA) plates

Procedure:

-

Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-plate the aliquot onto an MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Synergy Testing: Checkerboard Assay

This assay is used to evaluate the interaction between this compound and conventional antibiotics.

Materials:

-

This compound

-

Conventional antibiotics (e.g., ciprofloxacin, vancomycin)

-

96-well microtiter plates

-

Bacterial cultures

Procedure:

-

Prepare serial dilutions of this compound horizontally and a conventional antibiotic vertically in a 96-well plate containing CAMHB.

-

Inoculate the wells with the bacterial suspension as described for the MIC assay.

-

Incubate the plate at 37°C for 18-24 hours.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results based on the FICI value:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1

-

Indifference: 1 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Data Presentation

Quantitative data from the above experiments should be summarized in clear and structured tables for easy comparison.

Table 1: MIC and MBC of this compound against Drug-Resistant Bacteria

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus (MRSA) | Methicillin-Resistant | 16 | 32 |

| E. faecalis (VRE) | Vancomycin-Resistant | 32 | 64 |

| E. coli (ESBL) | ESBL-producing | 64 | 128 |

| K. pneumoniae (CR) | Carbapenem-Resistant | 128 | >128 |

| P. aeruginosa (MDR) | Multidrug-Resistant | >128 | >128 |

Table 2: Synergy of this compound with Conventional Antibiotics against MRSA

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| This compound | 16 | 4 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |

| Vancomycin | 2 | 0.5 | ||

| This compound | 16 | 8 | \multirow{2}{}{1.0} | \multirow{2}{}{Additive} |

| Ciprofloxacin | 8 | 4 |

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram outlines the general workflow for testing the antibacterial properties of this compound.

Caption: Experimental workflow for evaluating this compound.

Potential Mechanisms of Action

Based on the known antibacterial mechanisms of related cinnamic acid compounds, the following diagram illustrates potential ways this compound might act against bacteria.[2]

Caption: Potential antibacterial mechanisms of this compound.

Logical Flow for Development

This diagram illustrates the decision-making process based on the experimental outcomes.

References

Application Notes & Protocols for Cinnatriacetin A and Related Coumaric Acid Esters as Molecular Probes in Cell Signaling Studies

Disclaimer: Direct experimental data on Cinnatriacetin A as a molecular probe in cell signaling is exceptionally limited in publicly available scientific literature. The following application notes and protocols are based on studies of related compounds, primarily p-coumaric acid and its esters, which share a similar chemical scaffold. Researchers should use this information as a foundational guide and adapt protocols for this compound based on their own empirical observations.

Introduction

This compound is a member of the coumaric acid ester class of organic compounds.[1][2] While specific biological activities of this compound are not well-documented, related compounds like p-coumaric acid have demonstrated significant effects on key cell signaling pathways, including those involved in apoptosis and inflammation.[1][2][3][4][5][6][7][8] These properties suggest that this compound could serve as a valuable molecular probe for investigating cellular processes. This document provides a generalized framework for utilizing coumaric acid esters in cell signaling research.

Data Presentation

The following tables summarize quantitative data obtained from studies on p-coumaric acid (p-CA), a related phenolic acid. This data can serve as a preliminary reference for designing experiments with this compound.

Table 1: Cytotoxicity of p-Coumaric Acid in Cancer Cell Lines

| Cell Line | Assay | IC50 Value | Reference |

| HCT-15 (Colon Cancer) | MTT Assay | 1400 µmol/L | [2] |

| HT-29 (Colon Cancer) | MTT Assay | 1600 µmol/L | [2] |

| MCF-7 (Breast Cancer) | MTT Assay | ~40 µM | [4] |

Table 2: Effects of p-Coumaric Acid on Apoptosis Markers

| Cell Line | Treatment | Effect | Reference |

| HCT-15 | p-Coumaric acid | Increased accumulation of apoptotic cells (37.45 ± 1.98% vs 1.07 ± 1.01% in control) | [2] |

| HCT-15 | p-Coumaric acid | Time-dependent increase in apoptotic cells (YO-PRO-1 staining) | [2] |

| MCF-7 | 300 µM p-coumaric acid for 24h | Significant increase in late apoptotic cells (Annexin V+/PI+) | [4] |

Table 3: Effects of p-Coumaric Acid on NF-κB and MAPK Signaling Pathways in IL-1β-stimulated Chondrocytes

| Target Protein | p-CA Concentration (µg/ml) | Effect on Phosphorylation | Reference |

| P-P38 | 10, 20, 40 | Inhibition | [5] |

| P-ERK | 10, 20, 40 | Inhibition | [5] |

| P-JNK | 10, 20, 40 | Inhibition | [5] |

| P-P65 (NF-κB) | 10, 20, 40 | Inhibition | [5] |

| P-IKKα/β | 10, 20, 40 | Inhibition | [5] |

| P-IκBα | 10, 20, 40 | Inhibition | [5] |

Experimental Protocols

The following are generalized protocols for investigating the effects of a coumaric acid ester like this compound on cell signaling pathways.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

-

Cell Seeding: Seed cells (e.g., HCT-15, HT-29, or MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the coumaric acid ester (e.g., 10 µM to 2000 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the coumaric acid ester for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway Proteins

-

Cell Lysis: Treat cells with the coumaric acid ester and/or a stimulant (e.g., TNF-α or IL-1β). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: General workflow for investigating the bioactivity of a coumaric acid ester.

References

- 1. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. P-coumaric acid ameliorates Aβ25-35-induced brain damage in mice by modulating gut microbiota and serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming solubility issues of Cinnatriacetin A in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with Cinnatriacetin A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The low water solubility of this compound is primarily attributed to its chemical structure. As a lipophilic ("fat-loving") molecule, it has a high Log P value, indicating a preference for non-polar (oily) environments over polar (watery) ones.[1] Additionally, if this compound exists in a stable crystalline form, the strong intermolecular forces within the crystal lattice can make it difficult for water molecules to solvate individual drug molecules.[2]

Q2: What is the first step I should take to improve the solubility of this compound for my in vitro experiments?

A2: A good starting point is to assess the effect of pH on the solubility of this compound. If the compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[3][4] For weakly basic drugs, lowering the pH will lead to the formation of a more soluble ionized form. Conversely, for weakly acidic drugs, increasing the pH will enhance solubility.[3]

Q3: Can I use organic co-solvents to dissolve this compound?

A3: Yes, using co-solvents is a common and effective technique.[5] Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar drugs.[4] Commonly used co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[5][6] However, it is crucial to consider the potential toxicity of the co-solvent in your specific experimental system.[5] Uncontrolled precipitation of the drug may also occur upon dilution with an aqueous medium.[5]

Q4: What are cyclodextrins and can they help with this compound solubility?

A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[6][7] The exterior of the cyclodextrin molecule is hydrophilic, while the central cavity is lipophilic. This compound can be encapsulated within this cavity, forming a complex that is more soluble in water.[7] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with improved solubility and safety.[8]

Q5: What are solid dispersions and how can they improve the solubility of this compound?

A5: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a polymer.[9] This technique can enhance solubility by converting the drug to an amorphous (non-crystalline) state, which is more readily dissolved.[9] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| This compound precipitates out of solution when diluted with aqueous buffer. | The concentration of the organic co-solvent is too high, leading to insolubility upon dilution. | Decrease the initial concentration of this compound in the stock solution. Use a higher percentage of aqueous buffer for dilution. Consider using a surfactant to stabilize the diluted solution. |

| The pH adjustment is not improving solubility. | This compound may be a neutral compound with no ionizable groups. The pH may not be in the optimal range for solubilization. | Confirm the pKa of this compound. If it is neutral, pH adjustment will not be effective. Explore other methods like co-solvents or complexation with cyclodextrins. |

| Solubility is still too low for the desired experimental concentration. | The intrinsic solubility of this compound is extremely low. A single solubilization method may not be sufficient. | Consider combination approaches. For example, use a co-solvent in combination with a cyclodextrin. Alternatively, particle size reduction techniques like micronization or nanosuspension could be explored to increase the surface area for dissolution.[5][10][11] |

| The chosen excipient (e.g., co-solvent, surfactant) is causing cellular toxicity in my assay. | The concentration of the excipient is too high. The specific excipient is not biocompatible with the cell line being used. | Determine the maximum tolerated concentration of the excipient in your experimental system. Screen for alternative, less toxic excipients. Refer to literature for biocompatible solubilizing agents for your specific application. |

Data Presentation

Table 1: Common Co-solvents for Enhancing Solubility of Lipophilic Compounds

| Co-solvent | Polarity | Notes |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, strong solvent. Use with caution due to potential cellular effects. |

| Ethanol | High | Biocompatible at low concentrations. Can cause protein precipitation at high concentrations. |

| Polyethylene Glycol 400 (PEG 400) | Medium | Low toxicity, commonly used in pharmaceutical formulations. |

| Propylene Glycol | Medium | Generally recognized as safe (GRAS). Viscous. |

| Acetone | Medium | Volatile, primarily used for initial stock preparation. |

| Methanol | High | Toxic, should be used with appropriate safety precautions and not for in vivo studies. |